molecular formula C13H6F6N6 B3016990 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 957010-44-5

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B3016990
CAS RN: 957010-44-5
M. Wt: 360.223
InChI Key: TWVPHWBRYFKFTJ-UHFFFAOYSA-N
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Description

The compound "2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry and imaging techniques.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach is the one-pot, domino three-component condensation reaction, which involves the reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in ethanol to give 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields without using any catalyst . Another method involves the reaction of 5(3)-amino-3(5)-aryl-1H-pyrazole-4-carbonitriles with chalcones in refluxing DMF, leading to 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex and may exist in various tautomeric forms depending on the nature of the substituents. For example, in DMSO solution, 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidines exist in equilibrium of two tautomeric forms in various ratios . The X-ray determination of the molecular structure of a reaction product of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole confirmed the structure as a tetrahydropyrido[4,3-c]quinolin-5-one derivative .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, leading to a wide range of products. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate results in 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Additionally, the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile can react with various reagents to form new pyrimidines and condensed pyrimidines, including quinazoline, tetrazolopyrimidine, pyrazolopyrimidines, triazolopyrimidine, and pyrimidopyridazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of polar groups such as ester, hydroxyl, and carboxyl into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives affects their solubility and biodistribution, which is crucial for their application in tumor imaging with positron emission tomography (PET) . The presence of trifluoromethyl groups in the compound of interest suggests that it would have a high degree of lipophilicity, which could influence its biological activity and distribution.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis and Characterization : A method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those with trifluoromethyl groups, has been detailed. These compounds show promise in medicinal chemistry due to their unique biological activities. The synthesis process involves reactions with acetyl chloride, hydrazine hydrate, and other reagents leading to the desired pyrazolo[1,5-a]pyrimidines with characterized structures via IR and NMR methods (Xu Li-feng, 2011).

Biological Applications

Chemical Reactivity and Mechanisms

  • Novel Reactions and Tautomerism : Research has uncovered a new type of ring-chain tautomerism involving 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This discovery adds to the understanding of the chemical behavior of such compounds, which is crucial for their application in various fields (V. Osyanin, D. Osipov, K. S. Korzhenko, O. Demidov, Y. Klimochkin, 2021).

Advanced Applications

Mechanism of Action

The mechanism of action of these compounds would depend on their specific structure and the biological system in which they are used . Trifluoromethylated pyrazoles are often used in medicinal chemistry and can have a variety of biological activities .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and the conditions under which they are used .

Future Directions

The future directions for research on these compounds could include further exploration of their synthesis, properties, and potential applications in various fields .

properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6N6/c1-24-11(13(17,18)19)7(5-22-24)8-2-9-21-4-6(3-20)10(12(14,15)16)25(9)23-8/h2,4-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVPHWBRYFKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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